molecular formula C11H14FN B11909127 1-(3-Fluorophenyl)cyclopentanamine

1-(3-Fluorophenyl)cyclopentanamine

Cat. No.: B11909127
M. Wt: 179.23 g/mol
InChI Key: ZWZDMEVJRLKGEN-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H14FN It is characterized by a cyclopentane ring bonded to an amine group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-fluoroaniline under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclopentanone is reacted with 3-fluoroaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)cyclopentanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Fluorophenyl)cyclopentanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopentane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)cyclopentanamine
  • 1-(4-Fluorophenyl)cyclopentanamine
  • 1-(3-Chlorophenyl)cyclopentanamine

Uniqueness

1-(3-Fluorophenyl)cyclopentanamine is unique due to the position of the fluorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-(3-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14FN/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11/h3-5,8H,1-2,6-7,13H2

InChI Key

ZWZDMEVJRLKGEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CC=C2)F)N

Origin of Product

United States

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